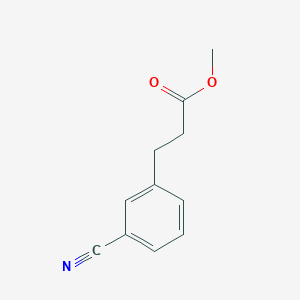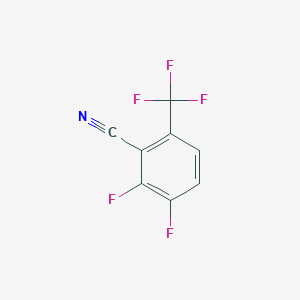
1,5-Bismaleimido-2 methyl pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bismaleimido-2 methyl pentane is a chemical compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 . It is also known by its CAS number 164175-55-7 .
Molecular Structure Analysis
The molecular structure of 1,5-Bismaleimido-2 methyl pentane consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .
Chemical Reactions Analysis
1,5-Bismaleimido-2 methyl pentane has been used in the synthesis of self-healing cross-linked polyamides through a Diels-Alder reaction . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-Bismaleimido-2 methyl pentane include a boiling point of 458.9±28.0 °C and a density of 1.302±0.06 g/cm3 .
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and application of 1,5-Bismaleimido-2 methyl pentane and related compounds seem to be focused on the development of self-healing materials, particularly in the field of polymer science . The use of 1,5-Bismaleimido-2 methyl pentane in the synthesis of self-healing polymers through Diels-Alder reactions represents a promising trend in the preparation of advanced materials .
Propiedades
IUPAC Name |
1-[5-(2,5-dioxopyrrol-1-yl)-4-methylpentyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10(9-16-13(19)6-7-14(16)20)3-2-8-15-11(17)4-5-12(15)18/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWVSMZIXHLFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C(=O)C=CC1=O)CN2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403881 |
Source


|
| Record name | 1,5-bismaleimido-2 methyl pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bismaleimido-2 methyl pentane | |
CAS RN |
164175-55-7 |
Source


|
| Record name | 1,5-bismaleimido-2 methyl pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

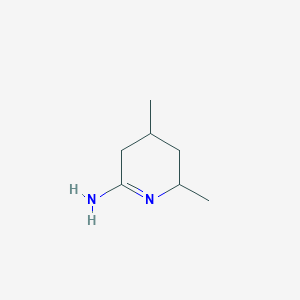


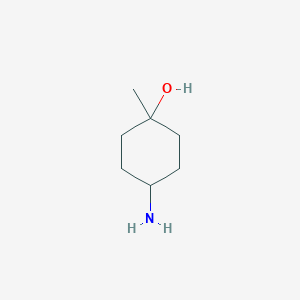
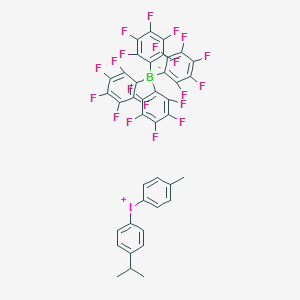
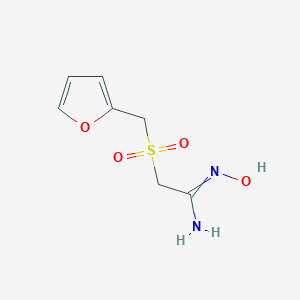

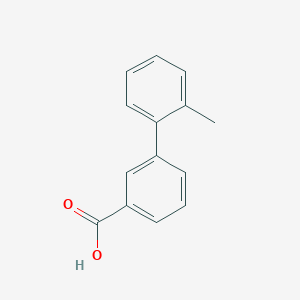
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
